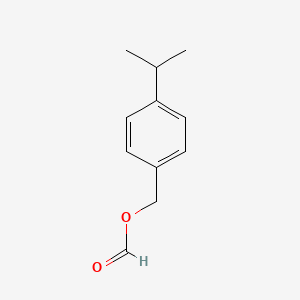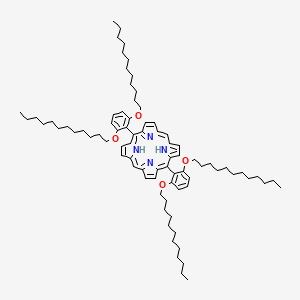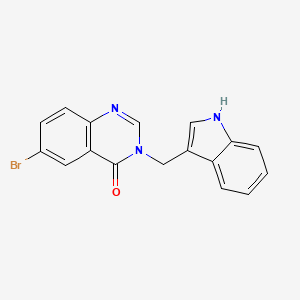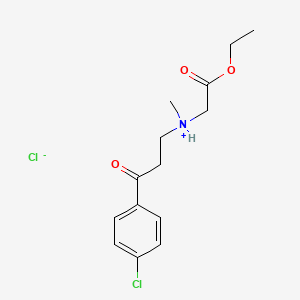
Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride is a synthetic organic compound It is a derivative of glycine, an amino acid, and features a chlorophenyl group, a methyl group, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with glycine and 4-chlorobenzaldehyde.
Formation of Intermediate: Glycine reacts with 4-chlorobenzaldehyde to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Esterification: The amine is esterified with ethyl chloroformate to form the ethyl ester.
Methylation: The final step involves the methylation of the amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions.
Purification: The product is purified using techniques such as recrystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include:
Oxides: Formed from oxidation reactions.
Amines and Alcohols: Formed from reduction reactions.
Substituted Derivatives: Formed from substitution reactions.
Aplicaciones Científicas De Investigación
Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemicals.
Mecanismo De Acción
The mechanism of action of Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors.
Pathways: It modulates various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Glycine, N-(4-chlorophenyl)-, ethyl ester
- Glycine methyl ester hydrochloride
- 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester
Uniqueness
Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
85975-25-3 |
|---|---|
Fórmula molecular |
C14H19Cl2NO3 |
Peso molecular |
320.2 g/mol |
Nombre IUPAC |
[3-(4-chlorophenyl)-3-oxopropyl]-(2-ethoxy-2-oxoethyl)-methylazanium;chloride |
InChI |
InChI=1S/C14H18ClNO3.ClH/c1-3-19-14(18)10-16(2)9-8-13(17)11-4-6-12(15)7-5-11;/h4-7H,3,8-10H2,1-2H3;1H |
Clave InChI |
ODRBUERNZPKKFE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C[NH+](C)CCC(=O)C1=CC=C(C=C1)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


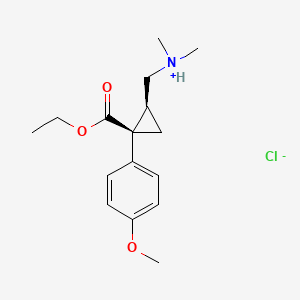
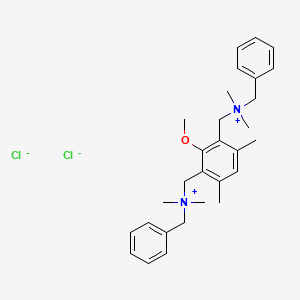

![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13780756.png)

![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)
